molecular formula C7H13NO2 B2847686 rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol CAS No. 1844859-61-5; 1932248-26-4

rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol

Cat. No.: B2847686
CAS No.: 1844859-61-5; 1932248-26-4
M. Wt: 143.186
InChI Key: KJIWFWRVARJDAR-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol is a chiral compound with a unique structure that includes a cyclopropylamino group attached to an oxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as oxirane and cyclopropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The cyclopropylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various oxo derivatives, amine derivatives, and substituted oxolan compounds.

Scientific Research Applications

rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, leading to modulation of their activity. The oxolan ring provides structural stability and influences the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-4-(methylamino)oxolan-3-ol
  • (3S,4R)-4-(ethylamino)oxolan-3-ol
  • (3S,4R)-4-(propylamino)oxolan-3-ol

Uniqueness

rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

1844859-61-5; 1932248-26-4

Molecular Formula

C7H13NO2

Molecular Weight

143.186

IUPAC Name

(3S,4R)-4-(cyclopropylamino)oxolan-3-ol

InChI

InChI=1S/C7H13NO2/c9-7-4-10-3-6(7)8-5-1-2-5/h5-9H,1-4H2/t6-,7-/m1/s1

InChI Key

KJIWFWRVARJDAR-RNFRBKRXSA-N

SMILES

C1CC1NC2COCC2O

solubility

not available

Origin of Product

United States

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